molecular formula C17H18N6O2 B2563972 (4-Methoxyphenyl)(2-morpholin-4-ylpteridin-4-yl)amine CAS No. 946297-22-9

(4-Methoxyphenyl)(2-morpholin-4-ylpteridin-4-yl)amine

Cat. No.: B2563972
CAS No.: 946297-22-9
M. Wt: 338.371
InChI Key: ZTJFSIXNFKJIRD-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-morpholin-4-ylpteridin-4-yl)amine, also known as MMPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MMPP is a heterocyclic compound that contains a pteridine ring system and a morpholine ring, and it has been shown to exhibit a range of biological activities.

Scientific Research Applications

Antimicrobial Activity

  • The synthesis of compounds involving morpholine or methyl piperazine as amine components has been explored for their antimicrobial activities. Some synthesized compounds showed good or moderate activities against tested microorganisms (Bektaş et al., 2007).

Kinetics and Mechanisms in Reactions

  • Studies on the kinetics and mechanisms of reactions involving morpholine and other amines with specific substrates have provided insights into the behavior of these compounds under various conditions, which can be useful in designing targeted reactions for synthetic applications (Castro et al., 2001).

Hydroamination Catalysis

  • Research into the ruthenium-catalyzed hydroamination of vinylarenes with secondary amines, including morpholine, has demonstrated the potential for developing new synthetic routes to beta-phenethylamine derivatives, showcasing the versatility of these amines in catalytic processes (Utsunomiya & Hartwig, 2003).

Synthetic Applications in Organic Chemistry

  • The synthesis of novel 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has been reported, illustrating the use of (4-Methoxyphenyl)(2-morpholin-4-ylpteridin-4-yl)amine in creating compounds with interesting photophysical and biomolecular binding properties, potentially useful for DNA interactions (Bonacorso et al., 2018).

Antibacterial Activity

  • The preparation and structural characterization of certain morpholine derivatives have been linked to their antibacterial activity, offering a route to new antibacterial agents (Cai Zhi, 2010).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-24-13-4-2-12(3-5-13)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-25-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFSIXNFKJIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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